![molecular formula C20H24O6 B1246972 Gibberellin A3 methyl ester CAS No. 510-50-9](/img/structure/B1246972.png)
Gibberellin A3 methyl ester
Overview
Description
Gibberellin A3 methyl ester is a derivative of Gibberellin A3, a hormone found in plants and fungi . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .
Synthesis Analysis
The synthesis of Gibberellin A3 methyl ester involves several steps. One method involves the conversion of gibberellin A3 to gibberellin A5 using thionyl chloride . Another method involves a concise synthesis from the cheap diterpenoid andrographolide .Chemical Reactions Analysis
Gibberellin A3 methyl ester undergoes various chemical reactions. For instance, with thionyl chloride, it gives mainly 1β-chlorogibberellin A5 methyl ester .Scientific Research Applications
Plant Growth Regulation
Gibberellin A3 (GA3) is a highly valued plant growth regulator with various applications in agriculture . It is extensively used for beneficial effects including stem elongation, elimination of dormancy, sex expression, seed germination, flowering, and fruit senescence .
Fermentation Technology
GA3 is produced by many microbes as their secondary metabolite, and among these, fungi are reported to produce a higher amount of GA3 . Fermentation technology based on submerged fermentation and solid-state fermentation for the production of GA3 has been used with its merits and demerits using Fusarium moniliforme fungus in the industry .
Agricultural Applications
GA3 has worldwide consideration due to its valuable applicability in the agricultural and brewing industry . The bulk production of this natural plant hormone is fulfilled by the fermentation technology using Fusarium moniliforme .
Rescue of Dwarf Mutants
Gibberellins promote plant growth, particularly to rescue the growth of dwarf mutants of pea (Pisum sativum) and maize (Zea mays) .
Induction of Bolting
Gibberellins are used to induce bolting in long-day (LD) rosette species .
Feathering in Apple Trees
Recent research demonstrated that GA3 treatment increases the feather number on young apple trees .
properties
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h5,7,11-14,21,24H,1,4,6,8-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYKYFYDBJFJHO-QDEMZEMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gibberellin A3 methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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